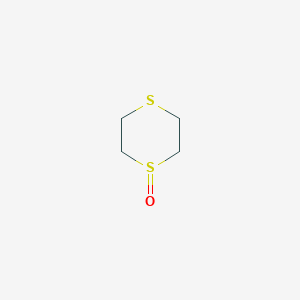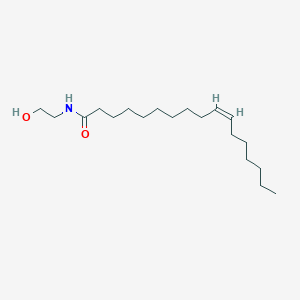
cIAP1 Ligand-Linker Conjugates 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cIAP1 Ligand-Linker Conjugates 7 is a chemical compound that incorporates a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker. This compound is utilized in the design of PROTAC degraders, which are molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system.
Vorbereitungsmethoden
The synthesis of cIAP1 Ligand-Linker Conjugates 7 involves the incorporation of a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared using advanced chemical synthesis techniques, ensuring high purity and reproducibility.
Analyse Chemischer Reaktionen
cIAP1 Ligand-Linker Conjugates 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
cIAP1 Ligand-Linker Conjugates 7 has a wide range of scientific research applications, including:
Chemistry: Used in the design of PROTAC degraders, which are valuable tools for studying protein function and regulation.
Biology: Employed in the study of protein degradation pathways and the ubiquitin-proteasome system.
Industry: Utilized in the development of new therapeutic agents and research tools.
Wirkmechanismus
cIAP1 Ligand-Linker Conjugates 7 exerts its effects by recruiting target proteins to the ubiquitin-proteasome system for degradation. The compound binds to the E3 ubiquitin ligase through the cIAP ligand, facilitating the ubiquitination and subsequent degradation of the target protein. This process involves several molecular targets and pathways, including the ubiquitin-proteasome system and various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
cIAP1 Ligand-Linker Conjugates 7 is unique in its ability to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system. Similar compounds include other PROTAC degraders that utilize different ligands and linkers to achieve protein degradation. Some of these similar compounds are:
- E3 ligase Ligand-Linker Conjugates 44
- SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers)
These compounds share similar mechanisms of action but differ in their specific ligands and linkers, which can affect their selectivity and efficacy.
Eigenschaften
Molekularformel |
C55H70N6O9 |
|---|---|
Molekulargewicht |
959.2 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[[(2S)-1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-1-oxo-3,3-diphenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C55H70N6O9/c1-38(60(2)55(66)70-37-46-44-25-14-12-23-42(44)43-24-13-15-26-45(43)46)51(62)58-49(41-21-10-5-11-22-41)54(65)61-30-16-27-47(61)52(63)59-50(48(39-17-6-3-7-18-39)40-19-8-4-9-20-40)53(64)57-29-32-68-34-36-69-35-33-67-31-28-56/h3-4,6-9,12-15,17-20,23-26,38,41,46-50H,5,10-11,16,21-22,27-37,56H2,1-2H3,(H,57,64)(H,58,62)(H,59,63)/t38-,47-,49-,50-/m0/s1 |
InChI-Schlüssel |
IXEPIBNBKCHKHM-QKZVIGRASA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCN)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Kanonische SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCN)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1R)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide](/img/structure/B11936475.png)

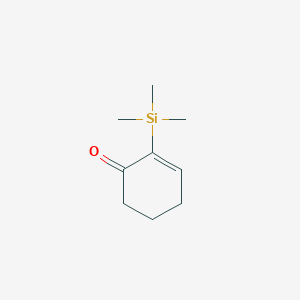
![2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B11936489.png)
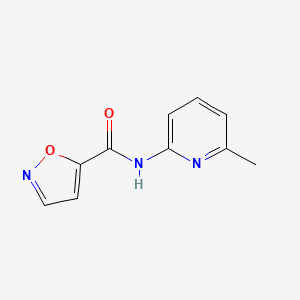
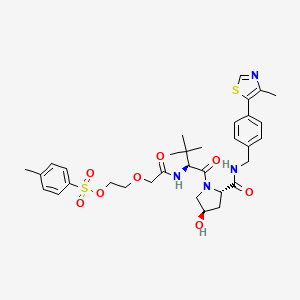
![(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid](/img/structure/B11936501.png)



![(1E)-1-(3-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11936550.png)
